Cas no 1183783-04-1 (1-(3-Methoxypropyl)-1,4-diazepane)

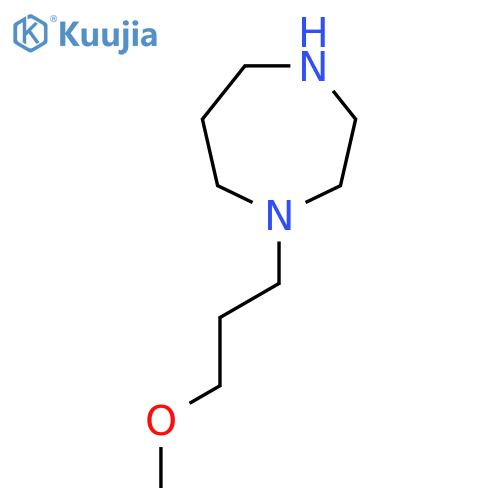

1183783-04-1 structure

商品名:1-(3-Methoxypropyl)-1,4-diazepane

CAS番号:1183783-04-1

MF:C9H20N2O

メガワット:172.267902374268

CID:4726643

1-(3-Methoxypropyl)-1,4-diazepane 化学的及び物理的性質

名前と識別子

-

- 1-(3-methoxypropyl)-1,4-diazepane

- NE57948

- 1-(3-Methoxypropyl)-1,4-diazepane

-

- インチ: 1S/C9H20N2O/c1-12-9-3-7-11-6-2-4-10-5-8-11/h10H,2-9H2,1H3

- InChIKey: BUTYSDZRDMSIAZ-UHFFFAOYSA-N

- ほほえんだ: O(C)CCCN1CCNCCC1

計算された属性

- せいみつぶんしりょう: 172.158

- どういたいしつりょう: 172.158

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 4

- 複雑さ: 109

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 24.5

1-(3-Methoxypropyl)-1,4-diazepane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-62741-1.0g |

1-(3-methoxypropyl)-1,4-diazepane |

1183783-04-1 | 85% | 1g |

$371.0 | 2023-05-03 | |

| Enamine | EN300-62741-5.0g |

1-(3-methoxypropyl)-1,4-diazepane |

1183783-04-1 | 85% | 5g |

$1075.0 | 2023-05-03 | |

| TRC | M227110-250mg |

1-(3-Methoxypropyl)-1,4-diazepane |

1183783-04-1 | 250mg |

$ 320.00 | 2022-06-04 | ||

| Enamine | EN300-62741-0.25g |

1-(3-methoxypropyl)-1,4-diazepane |

1183783-04-1 | 85% | 0.25g |

$142.0 | 2023-05-03 | |

| 1PlusChem | 1P01A9D8-2.5g |

1-(3-methoxypropyl)-1,4-diazepane |

1183783-04-1 | 90% | 2.5g |

$960.00 | 2023-12-26 | |

| 1PlusChem | 1P01A9D8-10g |

1-(3-methoxypropyl)-1,4-diazepane |

1183783-04-1 | 90% | 10g |

$2031.00 | 2023-12-26 | |

| Aaron | AR01A9LK-500mg |

1-(3-methoxypropyl)-1,4-diazepane |

1183783-04-1 | 85% | 500mg |

$398.00 | 2025-02-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15753-500mg |

1-(3-methoxypropyl)-1,4-diazepane |

1183783-04-1 | 95% | 500mg |

¥1121.0 | 2024-04-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15753-10g |

1-(3-methoxypropyl)-1,4-diazepane |

1183783-04-1 | 95% | 10g |

¥7679.0 | 2024-04-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15753-100.0mg |

1-(3-methoxypropyl)-1,4-diazepane |

1183783-04-1 | 95% | 100.0mg |

¥506.0000 | 2024-07-28 |

1-(3-Methoxypropyl)-1,4-diazepane 関連文献

-

1. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

-

5. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

1183783-04-1 (1-(3-Methoxypropyl)-1,4-diazepane) 関連製品

- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1183783-04-1)1-(3-Methoxypropyl)-1,4-diazepane

清らかである:99%

はかる:10g

価格 ($):3562.0